芍药苷

概述

描述

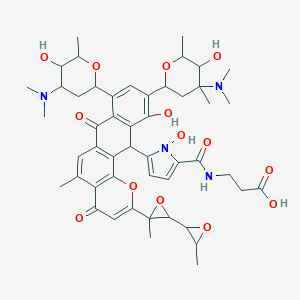

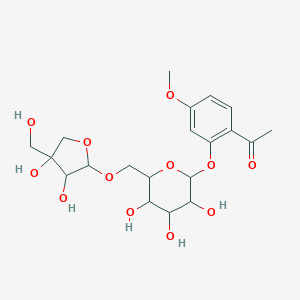

It is a glycoside derivative of paeonol, specifically identified as paeonol-D-apio-β-D-furanosyl (1→6)-β-D-glucopyranoside . This compound is part of the monoterpene glycosides family and has been studied for its various pharmacological properties.

科学研究应用

安全和危害

未来方向

While specific future directions for Apiopaeonoside are not explicitly mentioned in the available resources, it is suggested that continuing pharmacological investigations concerning Paeonia suffruticosa (the plant from which Apiopaeonoside is derived) should be conducted to unravel its pharmacological mechanisms .

作用机制

The mechanism of action of apiopaeonoside involves its interaction with various molecular targets and pathways:

Anti-inflammatory Effects: Apiopaeonoside inhibits the production of pro-inflammatory cytokines and reduces inflammation.

Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress.

Vasodilatory Effects: Apiopaeonoside improves endothelial function and promotes vasodilation by regulating intracellular calcium levels.

生化分析

Cellular Effects

It is known that Apiopaeonoside is a natural product isolated from the root of Paeonia suffruticosa , which has been reported to have various biological activities

Molecular Mechanism

It is known that Apiopaeonoside is a natural product isolated from the root of Paeonia suffruticosa , which has been reported to have various biological activities

准备方法

Synthetic Routes and Reaction Conditions

Apiopaeonoside is primarily isolated from natural sources rather than synthesized through artificial means. The extraction process involves the use of solvents such as methanol, ethanol, and dichloromethane . The root of Paeonia suffruticosa is subjected to hydrolytic reactions and preparation of derivatives to isolate apiopaeonoside .

Industrial Production Methods

Industrial production of apiopaeonoside involves large-scale extraction from the root bark of Paeonia suffruticosa. The process includes drying the root bark, followed by solvent extraction and purification using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) .

化学反应分析

Types of Reactions

Apiopaeonoside undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: The compound can be reduced by adding hydrogen or removing oxygen.

Substitution: Apiopaeonoside can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used.

Solvents: Methanol, ethanol, and dichloromethane are commonly used solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives of apiopaeonoside, while reduction may produce reduced forms of the compound.

相似化合物的比较

Apiopaeonoside is unique due to its specific glycoside structure. Similar compounds include:

Paeonol: The parent compound of apiopaeonoside, known for its anti-inflammatory and antioxidant properties.

Paeoniflorin: Another glycoside from Paeonia suffruticosa with similar pharmacological effects.

Benzoylpaeoniflorin: A derivative of paeoniflorin with additional therapeutic potential.

Apiopaeonoside stands out due to its unique combination of glycoside moieties, which contribute to its distinct pharmacological profile.

属性

IUPAC Name |

1-[2-[6-[[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-4-methoxyphenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O12/c1-9(22)11-4-3-10(28-2)5-12(11)31-18-16(25)15(24)14(23)13(32-18)6-29-19-17(26)20(27,7-21)8-30-19/h3-5,13-19,21,23-27H,6-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRLNKOAURQPXIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)OC)OC2C(C(C(C(O2)COC3C(C(CO3)(CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40905328 | |

| Record name | 2-Acetyl-5-methoxyphenyl 6-O-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40905328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

100291-86-9 | |

| Record name | Apiopaeonoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100291869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Acetyl-5-methoxyphenyl 6-O-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40905328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is apiopaeonoside and where is it found?

A1: Apiopaeonoside is a natural compound found in the root of the Paeonia suffruticosa plant, also known as the tree peony. [, ] This plant is commonly used in traditional Chinese medicine. []

Q2: What is the chemical structure of apiopaeonoside?

A2: Apiopaeonoside is a paeonol glycoside. Its structure consists of a paeonol molecule linked to a disaccharide composed of D-apiose and D-glucose. The full chemical name is paeonol-[D-apio-β-D-furanosyl (1→6)-β-D-glucopyranoside. []

Q3: Has apiopaeonoside been investigated for its biological activity?

A3: Yes, studies have shown that apiopaeonoside exhibits tyrosinase inhibitory activity. [] Tyrosinase is a key enzyme involved in melanin production, and inhibitors of this enzyme are of interest for developing skin-lightening agents. []

Q4: What analytical techniques are used to identify and quantify apiopaeonoside?

A4: Several techniques have been employed to study apiopaeonoside, including:

- High-performance thin-layer chromatography (HPTLC): This method has been used to quantify apiopaeonoside levels in Paeonia suffruticosa roots at different stages of plant growth. []

- High-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (HPLC-Q-TOF-MS): This technique was used to identify apiopaeonoside as a tyrosinase binder in San-Bai decoction, a traditional Chinese medicine. []

- Ultra-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UPLC-Q/TOF-MS): This method was used to analyze apiopaeonoside content in Paeonia lactiflora roots of different ages, diameters, and with or without specific markings. []

Q5: What other compounds are often found alongside apiopaeonoside in Paeonia species?

A5: Research frequently identifies apiopaeonoside in conjunction with other bioactive compounds, including:

- Paeoniflorin: A prominent monoterpene glycoside in Paeonia species. [, , , ]

- Benzoylpaeoniflorin: A paeoniflorin derivative also found in these plants. [, , ]

- Oxypaeoniflorin: Another related monoterpene glycoside. [, ]

- Paeonol: A phenolic compound found in Paeonia species. [, , ]

- Paeonoside and Paeonolide: Additional glycosides present in these plants. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![cis-4-Hydroxytricyclo[3.1.0.0(2,6)]hexane-3-carbonitrile](/img/structure/B217133.png)

benzene](/img/structure/B217147.png)